molecular formula C18H23N3O3 B11026660 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B11026660
M. Wt: 329.4 g/mol
InChI Key: NKHUKUCRFDYNAF-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound that features an indole core structure. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide, typically involves multi-step organic reactions. One common method involves the formation of the indole core through Fischer indole synthesis, followed by functionalization of the indole ring . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques like continuous flow synthesis and the use of automated reactors are becoming increasingly popular in the pharmaceutical industry to produce indole derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as acidic or basic environments, temperature control, and solvent choice are critical for achieving desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may influence signaling pathways and cellular processes, leading to its observed biological effects .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(oxan-4-ylmethyl)acetamide

InChI

InChI=1S/C18H23N3O3/c1-13(22)20-16-3-2-4-17-15(16)5-8-21(17)12-18(23)19-11-14-6-9-24-10-7-14/h2-5,8,14H,6-7,9-12H2,1H3,(H,19,23)(H,20,22)

InChI Key

NKHUKUCRFDYNAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3CCOCC3

Origin of Product

United States

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